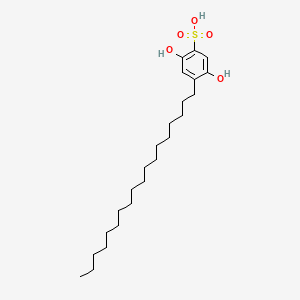
Triisobutyltin bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triisobutyltin bromide is an organotin compound with the chemical formula C₁₂H₂₇BrSn It belongs to the class of trialkyltin compounds, where the tin atom is bonded to three isobutyl groups and one bromine atom
準備方法
Synthetic Routes and Reaction Conditions
Triisobutyltin bromide can be synthesized through the reaction of triisobutyltin hydride with bromine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
(C₄H₉)₃SnH + Br₂ → (C₄H₉)₃SnBr + HBr
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to remove any impurities and ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Triisobutyltin bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to triisobutyltin hydride under specific conditions.
Oxidation Reactions: It can be oxidized to form different organotin oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction typically occurs in the presence of a solvent like tetrahydrofuran (THF) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly employed.
Major Products Formed
Substitution: The major products are the substituted organotin compounds.
Reduction: The major product is triisobutyltin hydride.
Oxidation: The major products are organotin oxides.
科学的研究の応用
Triisobutyltin bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-tin bonds.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Biological Studies: It is used in studies related to its biological activity and potential effects on living organisms.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of triisobutyltin bromide involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with cellular components, leading to potential toxic effects. The exact pathways and molecular targets can vary based on the specific application and conditions.
類似化合物との比較
Similar Compounds
Tributyltin Bromide: Similar in structure but with butyl groups instead of isobutyl groups.
Triphenyltin Bromide: Contains phenyl groups instead of isobutyl groups.
Triethyltin Bromide: Contains ethyl groups instead of isobutyl groups.
Uniqueness
Triisobutyltin bromide is unique due to the presence of isobutyl groups, which can influence its reactivity and properties compared to other trialkyltin compounds. The steric effects of the isobutyl groups can affect the compound’s behavior in chemical reactions and its interactions with other molecules.
特性
CAS番号 |
7342-39-4 |
|---|---|
分子式 |
C12H27BrSn |
分子量 |
369.96 g/mol |
IUPAC名 |
bromo-tris(2-methylpropyl)stannane |
InChI |
InChI=1S/3C4H9.BrH.Sn/c3*1-4(2)3;;/h3*4H,1H2,2-3H3;1H;/q;;;;+1/p-1 |
InChIキー |
YQQBSHJWYVTQTA-UHFFFAOYSA-M |
正規SMILES |
CC(C)C[Sn](CC(C)C)(CC(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


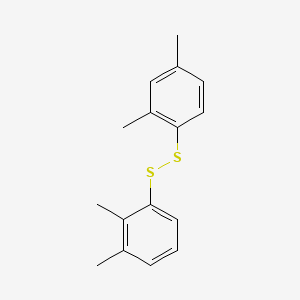
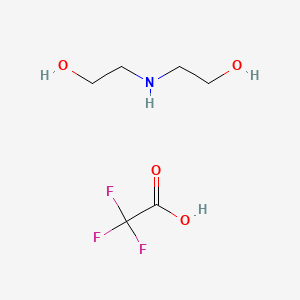
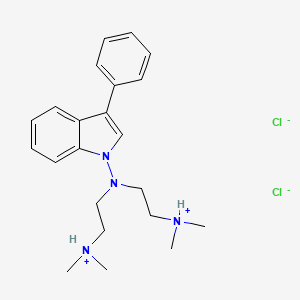
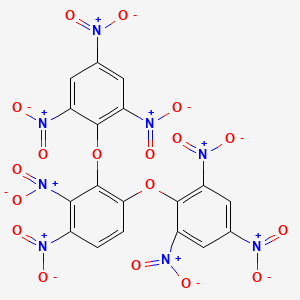

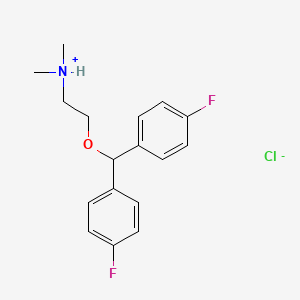

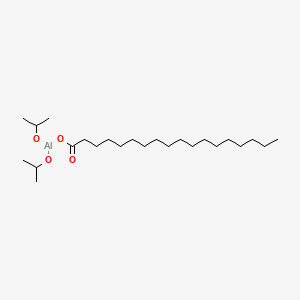
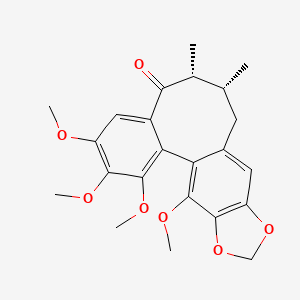
![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)
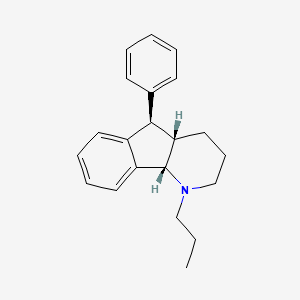
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
